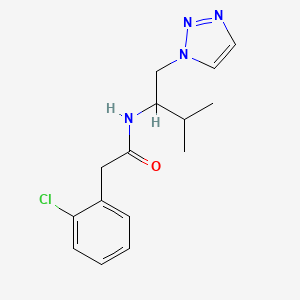

2-(2-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O/c1-11(2)14(10-20-8-7-17-19-20)18-15(21)9-12-5-3-4-6-13(12)16/h3-8,11,14H,9-10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKZHZSEUKOYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a triazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

This compound features a triazole ring, which is known for its biological activity, particularly in antifungal and anticancer applications. The presence of the chlorophenyl group and the acetamide moiety contributes to its lipophilicity and potential interaction with biological targets.

Antifungal Activity

Triazole compounds are primarily recognized for their antifungal properties. They inhibit the enzyme cytochrome P450 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts fungal growth and reproduction.

Table 1: Comparison of Antifungal Activity of Triazole Compounds

| Compound Name | Mechanism of Action | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Myclobutanil | Inhibits CYP51 | 0.5 | |

| Fluconazole | Inhibits CYP51 | 0.3 | |

| Itraconazole | Inhibits CYP51 | 0.4 | |

| Target Compound | Inhibits CYP51 | TBD | Current Study |

Anticancer Activity

The compound also shows promise in anticancer activity. Triazoles have been reported to induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:

A recent study investigated the effects of triazole derivatives on A-431 human epidermoid carcinoma cells. The results indicated that compounds similar to 2-(2-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity: Similar to other triazoles, it may inhibit enzymes involved in sterol biosynthesis.

- Modulation of Gene Expression: Triazoles can affect the expression of various genes related to metabolism and cell cycle regulation.

Research Findings

Recent research has highlighted the dual role of triazoles in both antifungal and anticancer activities. The compound's ability to target specific pathways makes it a candidate for further studies in drug development.

Table 2: Summary of Research Findings on Triazole Compounds

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(2-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide involves the formation of a triazole ring, which is a key structural motif in many bioactive compounds. Triazoles have been shown to exhibit a range of biological activities, including antifungal and antibacterial properties. The presence of the chlorophenyl group enhances the lipophilicity and biological activity of the compound.

Antifungal Applications

Recent studies have highlighted the efficacy of triazole derivatives as antifungal agents. The compound has been evaluated for its potential against various fungal strains. For instance:

- Mechanism of Action : Triazoles inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to compromised cell membrane integrity.

- Efficacy : Research indicates that compounds with a triazole core demonstrate broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus .

A comparative analysis of triazole derivatives showed that modifications in the side chains can significantly enhance antifungal potency. For example, compounds with halogen substitutions exhibited improved activity compared to those without .

Antibacterial Applications

In addition to antifungal properties, triazole-containing compounds have shown promising antibacterial activity:

- Target Bacteria : The compound has been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 1 to 8 µg/mL, indicating significant antibacterial potential .

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and function, although further studies are needed to elucidate specific pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-(2-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is crucial for optimizing its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Increases lipophilicity and biological activity |

| Triazole Ring | Essential for antifungal and antibacterial action |

| Alkyl Chain Variation | Affects hydrophobicity and penetration ability |

Research has demonstrated that introducing different functional groups at specific positions on the triazole ring can lead to enhanced biological activity .

Case Studies

Several case studies have documented the effectiveness of triazole derivatives similar to 2-(2-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide:

- Study on Antifungal Efficacy : A study evaluated a series of triazoles against Candida albicans, revealing that compounds with electron-withdrawing groups had lower MIC values compared to their electron-donating counterparts .

- Antibacterial Activity Assessment : Another investigation focused on the antibacterial properties of triazole derivatives against multi-drug resistant strains. The results indicated that certain modifications led to a significant decrease in bacterial growth .

Comparison with Similar Compounds

Key Observations:

Triazole Substituents: The target compound lacks aromatic substituents on the triazole (e.g., naphthalene in 6k/6m or quinoxaline in 12b), which are common in analogues. Compounds like 12b and 6k feature bulky aromatic groups (quinoxaline, naphthalene), which may improve π-π stacking but reduce bioavailability .

Acetamide N-Substituents :

- The target compound’s N-substituent is a 3-methylbutan-2-yl group with an embedded triazole, distinct from aryl groups (e.g., 2-chlorophenyl in 6k) or benzyl groups (e.g., 4-fluorobenzyl in 12). This aliphatic chain could increase lipophilicity compared to aromatic analogues .

Chlorophenyl Position :

- The 2-chlorophenyl group in the target compound differs from the 4-chlorophenyl in 6m. Ortho-substituted chlorophenyl groups may induce steric hindrance, affecting binding interactions compared to para-substituted derivatives .

Spectroscopic and Analytical Data

- IR Spectroscopy :

- NMR :

- HRMS :

- Precise mass matching (e.g., 6m: calc. 393.1118, found 393.1112) confirms structural integrity .

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide?

Answer:

The compound is synthesized via 1,3-dipolar cycloaddition between azides and alkynes (click chemistry). A typical protocol involves:

- Reacting a substituted azide (e.g., 2-(2-chlorophenyl)acetamide-derived azide) with a terminal alkyne (e.g., 3-methyl-1-butyne) in the presence of a Cu(I) catalyst.

- Solvent optimization (e.g., DMF or THF) and temperature control (60–80°C) to enhance regioselectivity for the 1,4-triazole isomer .

- Purification via column chromatography and structural validation using IR (C=O at ~1678 cm⁻¹, triazole C–N at ~1287 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm, triazole proton at δ 7.9–8.1 ppm) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Key analytical methods include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.1 ppm) and carbons (δ 120–140 ppm), triazole carbons (δ 145–150 ppm), and acetamide carbonyl (δ ~170 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₈ClN₄O: 329.1152; observed: 329.1155) .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~3290 cm⁻¹) .

Advanced: What parameters influence reaction yield and regioselectivity in 1,3-dipolar cycloaddition for this compound?

Answer:

Critical factors include:

- Catalyst system : Cu(I) (e.g., CuSO₄/sodium ascorbate) improves triazole regioselectivity (>95% 1,4-isomer) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification to remove copper residues .

- Substituent effects : Electron-withdrawing groups (e.g., 2-chlorophenyl) stabilize transition states, reducing side-product formation .

Advanced: How do structural modifications (e.g., triazole position, chlorophenyl substitution) impact bioactivity?

Answer:

- Triazole orientation : 1,4-triazole isomers exhibit stronger hydrogen-bonding interactions with biological targets (e.g., enzymes) compared to 1,5-isomers, enhancing inhibitory activity .

- Chlorophenyl substitution : The 2-chloro group increases lipophilicity (logP ~2.8) and improves membrane permeability, critical for CNS-targeted applications .

- Side-chain flexibility : The 3-methylbutan-2-yl group balances steric bulk and conformational flexibility, optimizing target binding .

Advanced: What challenges arise in crystallographic refinement of this compound?

Answer:

- Disorder in flexible side chains : The 3-methylbutan-2-yl group may require anisotropic displacement parameter (ADP) refinement using SHELXL .

- Twinned crystals : Use SHELXE for data integration and WinGX/ORTEP for visualization to resolve overlapping reflections .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., triazole N–H⋯O=C acetamide) to validate packing models .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Assay standardization : Normalize cytotoxicity data (e.g., IC₅₀) using reference compounds (e.g., doxorubicin for antiproliferative assays) .

- Metabolic interference : Test for false positives by co-administering cytochrome P450 inhibitors (e.g., ketoconazole) to assess off-target effects .

- Structural analogs : Compare activity trends with derivatives (e.g., 4-chlorophenyl vs. 2-chlorophenyl) to identify pharmacophore requirements .

Advanced: What methodologies are used to evaluate this compound’s interaction with biological targets?

Answer:

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to receptors (e.g., kinase enzymes) .

- Molecular docking : Use AutoDock Vina to model interactions (e.g., triazole–active site hydrogen bonds) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .

Advanced: How to optimize computational models for predicting this compound’s pharmacokinetics?

Answer:

- ADMET prediction : Use SwissADME to estimate logP (2.5–3.0), BBB permeability (CNS MPO score >4), and CYP450 inhibition .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers and identify metabolic hotspots (e.g., triazole oxidation) .

- QSAR modeling : Train models on analogs with known bioavailability data (R² >0.7) to prioritize synthetic targets .

Advanced: What analytical techniques identify degradation products under varying pH conditions?

Answer:

- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., acetamide cleavage at pH <3) with a C18 column and 0.1% formic acid mobile phase .

- NMR stability studies : Track pH-dependent changes (e.g., triazole ring opening at pH >10) via ¹H NMR in D₂O .

- Accelerated stability testing : Use 40°C/75% RH for 4 weeks to simulate long-term degradation pathways .

Advanced: How to address enantiomeric separation challenges in chiral derivatives of this compound?

Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (85:15) to resolve enantiomers (Rₛ >1.5) .

- Circular dichroism (CD) : Correlate elution order with absolute configuration (e.g., positive Cotton effect for R-enantiomer) .

- Crystallization-induced asymmetric transformation : Seed racemic mixtures with chiral co-crystals to enrich desired enantiomers (>90% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.